molecular formula C13H10F2N2O2 B15156325 N-(3,5-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(3,5-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B15156325
M. Wt: 264.23 g/mol
InChI Key: YYUKTLLGVUHGPZ-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 3,5-difluorobenzylamine with 2-oxo-1H-pyridine-3-carboxylic acid under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide
  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a difluorophenyl group and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.23 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H10F2N2O2/c14-9-4-8(5-10(15)6-9)7-17-13(19)11-2-1-3-16-12(11)18/h1-6H,7H2,(H,16,18)(H,17,19)

InChI Key

YYUKTLLGVUHGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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